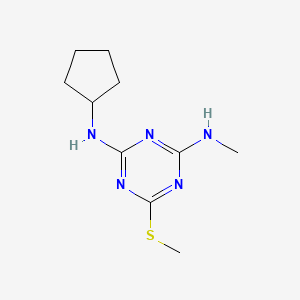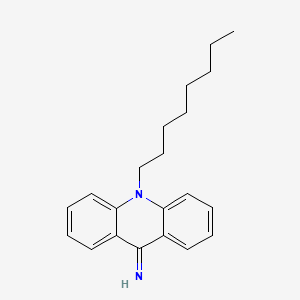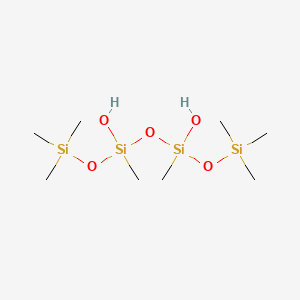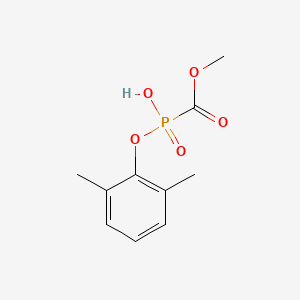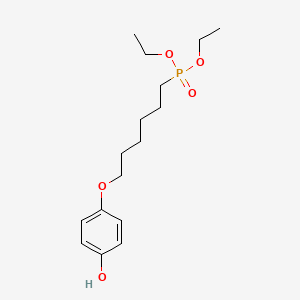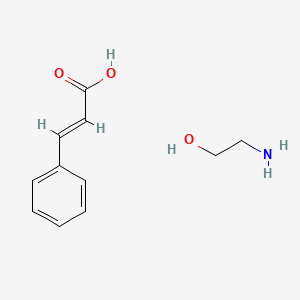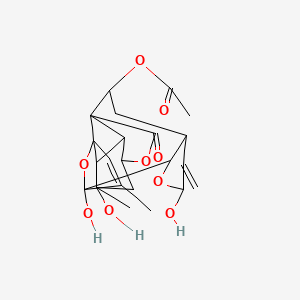
Unii-R7M3Y4C8BK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unii-R7M3Y4C8BK is a unique ingredient identifier (UNII) assigned to a specific chemical substance by the Food and Drug Administration (FDA). UNIIs are used to uniquely identify substances in drugs, biologics, foods, and devices based on their molecular structure and descriptive information .
Preparation Methods
The preparation methods for Unii-R7M3Y4C8BK involve various synthetic routes and reaction conditions. These methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of this compound. Optimizing these conditions ensures the efficient production of the compound.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using automated equipment and standardized protocols. .
Chemical Reactions Analysis
Unii-R7M3Y4C8BK undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific structure of this compound.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be carried out using reagents such as halogens or alkylating agents.
Common Reagents and Conditions: The common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. .
Scientific Research Applications
Unii-R7M3Y4C8BK has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can be used as a probe or marker in biochemical assays.
Medicine: The compound has potential therapeutic applications in medicine. It can be used as an active ingredient in pharmaceutical formulations for the treatment of specific diseases.
Mechanism of Action
The mechanism of action of Unii-R7M3Y4C8BK involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific structure and properties of this compound .
Comparison with Similar Compounds
Unii-R7M3Y4C8BK can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Didesethylflurazepam: This compound has a similar structure and is used in similar applications.
Glyceryl monocaprylate: Another compound with similar applications, but with different chemical properties and mechanisms of action.
Rasburicase: Although used in different therapeutic areas, it shares some similarities in terms of its molecular interactions and effects.
This compound stands out due to its unique molecular structure and specific applications in various fields.
Properties
Molecular Formula |
C22H26O9 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
[(1R,2S,4R,6R,8R,9R,13S,14S,16S,19S)-6,9,14-trihydroxy-10,14-dimethyl-5-methylidene-18-oxo-7,17,20-trioxahexacyclo[11.5.1.19,12.01,12.04,8.016,19]icos-10-en-2-yl] acetate |
InChI |
InChI=1S/C22H26O9/c1-8-6-20-15-14-12(7-19(15,4)26)29-18(25)21(14,20)13(28-10(3)23)5-11-9(2)17(24)30-16(11)22(8,27)31-20/h6,11-17,24,26-27H,2,5,7H2,1,3-4H3/t11-,12+,13+,14+,15+,16-,17-,19+,20?,21-,22-/m1/s1 |
InChI Key |
BILSMHBWRCOPGJ-AUGSTJLKSA-N |
Isomeric SMILES |
CC1=CC23[C@H]4[C@H]5[C@]2([C@H](C[C@H]6[C@H]([C@@]1(O3)O)O[C@H](C6=C)O)OC(=O)C)C(=O)O[C@H]5C[C@]4(C)O |
Canonical SMILES |
CC1=CC23C4C5C2(C(CC6C(C1(O3)O)OC(C6=C)O)OC(=O)C)C(=O)OC5CC4(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


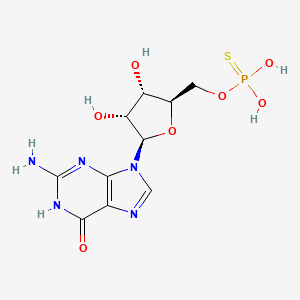
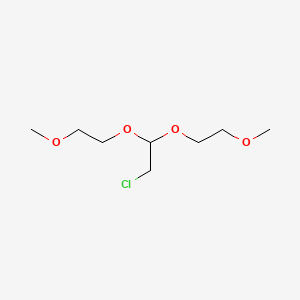
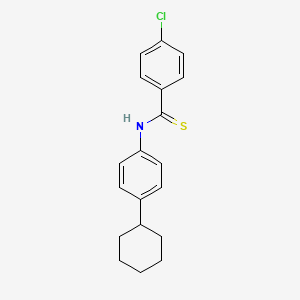

![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
